molecular formula C11H14F3NO B14917325 n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B14917325
M. Wt: 233.23 g/mol
InChI Key: YNDIJVQWUYDGMF-UHFFFAOYSA-N
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Description

n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine: is an organic compound that features a trifluoroethanamine backbone with an ethoxybenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine typically involves the reductive amination of 3-ethoxybenzaldehyde with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs. Therefore, derivatives of this compound are being explored for their therapeutic potential .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • n-(3-Ethoxybenzyl)-2-(2-thienyl)acetamide
  • n-(3-Ethoxybenzyl)benzenesulfonamide
  • N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

Uniqueness: n-(3-Ethoxybenzyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C11H14F3NO/c1-2-16-10-5-3-4-9(6-10)7-15-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3

InChI Key

YNDIJVQWUYDGMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC(F)(F)F

Origin of Product

United States

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